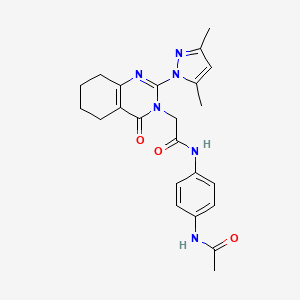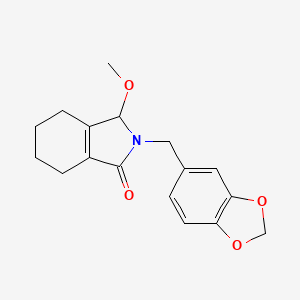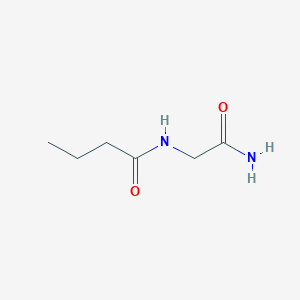
4-hydroxy-N-(2-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-hydroxy-N-(2-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide” belongs to the class of quinolones . Quinolones are a type of heterocyclic organic compound with a bicyclic structure. They have a wide range of pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinolones can generally be synthesized from anilines using malonic acid equivalents . Other methods involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely be similar to other quinolones, with a bicyclic structure containing a benzene ring fused to a pyridone ring .Wissenschaftliche Forschungsanwendungen
Protective Group Applications
Research indicates that methoxybenzyl groups, closely related to 4-hydroxy-N-(2-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, have been explored as protective groups for carboxylic acids. For instance, 4-methoxy-α-methylbenzyl alcohol has been used as a new protecting group for carboxylic acids, showcasing its hydrolysis efficiency under certain conditions (Yoo et al., 1990). Such protective groups play a crucial role in organic synthesis, especially in multi-step synthesis where certain functional groups need temporary protection from reactive conditions.
Chemical Synthesis
In the realm of chemical synthesis, the related methoxybenzyl groups have been utilized in the synthesis of complex organic compounds. For example, efficient synthesis methods involving hydrogenolysis and lithiation of compounds bearing methoxybenzyl groups have been developed (Gore & Narasimhan, 1988). These processes are crucial for the preparation of various alkaloid structures and medicinal compounds.
Catalytic and Antifungal Applications
There's research on using compounds with methoxybenzyl groups as catalysts and in antifungal applications. For instance, the use of niobium pentachloride in the conversion of carboxylic acids to carboxamides demonstrates the catalytic potential of such compounds (Nery et al., 2003). Additionally, some derivatives have shown promise in antifungal and antibacterial activities, highlighting their potential in pharmaceutical research.
Pharmacological Research
While your request excludes drug use and side effects, it's worth noting that related compounds have been explored in pharmacological contexts. For example, derivatives of methoxybenzyl compounds have been studied for their potential in inhibiting certain viral enzymes and receptors (Billamboz et al., 2016). This showcases their relevance in developing new therapeutic agents.
Eigenschaften
IUPAC Name |
4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-30-20-14-8-5-9-16(20)15-25-23(28)21-22(27)18-12-6-7-13-19(18)26(24(21)29)17-10-3-2-4-11-17/h2-14,27H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFYEOQINTXHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B2730644.png)


![1-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine](/img/structure/B2730649.png)





![Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate](/img/structure/B2730657.png)


![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2730663.png)

